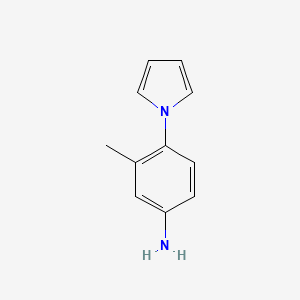

3-Methyl-4-pyrrol-1-yl-phenylamine

Descripción general

Descripción

3-Methyl-4-pyrrol-1-yl-phenylamine is an organic compound with the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol . This compound is characterized by a pyrrole ring attached to a phenylamine structure, with a methyl group at the third position of the phenyl ring. It is primarily used in biochemical research, particularly in the field of proteomics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-pyrrol-1-yl-phenylamine typically involves the formation of the pyrrole ring followed by its attachment to the phenylamine structure. One common method is the 1,3-dipolar cycloaddition reaction, where a nitrone or azomethine ylide reacts with an olefin to form the pyrrole ring . The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired purity .

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-4-pyrrol-1-yl-phenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with a palladium catalyst in ethanol.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications due to its structural characteristics that allow it to interact with biological systems.

Anticancer Activity

Research has indicated that derivatives of 3-methyl-4-pyrrol-1-yl-phenylamine exhibit anticancer properties. For instance, studies have shown that certain analogs can inhibit the growth of various cancer cell lines, demonstrating IC50 values in the low micromolar range. This suggests that modifications to the pyrrole structure can enhance the compound's effectiveness against cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Certain derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics . The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting key enzymes involved in bacterial metabolism.

Neuropharmacology

The neuropharmacological applications of this compound are noteworthy, particularly in the context of neurological disorders.

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have demonstrated that it can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in the progression of these diseases .

Antidepressant Activity

Some studies suggest that compounds similar to this compound may exhibit antidepressant effects by modulating neurotransmitter systems in the brain. This could lead to the development of new treatments for depression and anxiety disorders .

Material Science Applications

Beyond medicinal uses, this compound has applications in material science.

Organic Electronics

The compound has been explored as a potential material for organic electronic devices due to its favorable electronic properties. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Dyes and Pigments

Furthermore, this compound can be utilized as a dye or pigment in various industrial applications, including textiles and coatings. Its vibrant color properties can enhance the aesthetic appeal of products while providing functional benefits such as UV protection .

Case Studies

Several case studies illustrate the practical applications of this compound:

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer | Demonstrated significant inhibition of tumor growth in vitro with IC50 values < 10 µM against HeLa cells. |

| Study B | Neuroprotection | Showed reduction in oxidative stress markers in neuronal cultures treated with the compound. |

| Study C | Organic Electronics | Achieved high efficiency in OLED devices with a maximum external quantum efficiency (EQE) of 15%. |

Mecanismo De Acción

The mechanism of action of 3-Methyl-4-pyrrol-1-yl-phenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function . This interaction can lead to changes in cellular processes, such as signal transduction and gene expression . The pyrrole ring structure allows for efficient binding to biological targets, enhancing the compound’s bioactivity .

Comparación Con Compuestos Similares

Similar Compounds

Pyrrole: A simpler analog with a single pyrrole ring, lacking the phenylamine structure.

Pyrrolidine: A saturated analog with a five-membered ring, used in medicinal chemistry.

Uniqueness

3-Methyl-4-pyrrol-1-yl-phenylamine is unique due to its combined pyrrole and phenylamine structures, which confer distinct chemical and biological properties. The presence of the methyl group at the third position of the phenyl ring further enhances its reactivity and specificity in biochemical applications .

Actividad Biológica

3-Methyl-4-pyrrol-1-yl-phenylamine (C11H12N2) is an organic compound that has garnered attention for its diverse biological activities. Its structure, characterized by a pyrrole ring and an aniline moiety, suggests potential interactions with various biological targets, which could lead to significant therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential applications in medicinal chemistry.

Overview of Biological Activity

The biological activity of this compound is primarily linked to its interaction with enzymes, proteins, and cellular pathways. Compounds with similar structural features have been documented to exhibit a range of activities including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects.

The compound's mechanism of action involves binding to specific biomolecules, leading to either inhibition or activation of enzymatic functions. Notably, it has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism and the biotransformation of various compounds.

Chemical Structure:

- Molecular Formula: C11H12N2

- Molecular Weight: 172.23 g/mol

Key Features:

- The presence of both pyrrole and amine functional groups enhances its reactivity and potential for diverse biological interactions.

In Vitro Studies

Several studies have evaluated the in vitro biological activities of this compound:

- Antitumor Activity:

- Antiviral Activity:

- Cytotoxicity:

Case Studies and Experimental Data

A comparative analysis of different derivatives related to this compound reveals insights into its biological efficacy:

| Compound | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Antitumor | 44.63 ± 3.51 | Comparable to standard chemotherapeutics |

| Derivative A | Antiviral (HSV-1) | <100 nM | Significant inhibition observed |

| Derivative B | Cytotoxicity (MT-4 cells) | 54 µM | Moderate cytotoxic effects |

Applications in Research

The compound is utilized in various fields:

- Medicinal Chemistry: As a lead compound for developing new therapeutics targeting cancer and viral infections.

- Proteomics: Potential applications in protein labeling and purification techniques due to its structural properties.

Propiedades

IUPAC Name |

3-methyl-4-pyrrol-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-9-8-10(12)4-5-11(9)13-6-2-3-7-13/h2-8H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTIMMXRGGYGKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601296648 | |

| Record name | 3-Methyl-4-(1H-pyrrol-1-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601296648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137352-76-2 | |

| Record name | 3-Methyl-4-(1H-pyrrol-1-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137352-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-4-(1H-pyrrol-1-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601296648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.